Compound Description: This compound is highlighted as a fourth-generation insecticide with high selectivity, low acute toxicity for mammals, and high biological activity [].
Compound Description: This compound's crystal structure reveals intermolecular interactions, including strong N—H⋯O hydrogen bonds and C—H⋯F hydrogen bonds, which have been investigated using Hirshfeld surface studies [].
Compound Description: This compound is a leflunomide metabolite analogue designed as an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. It exhibits potent cytotoxic activity against breast cancer cells by triggering apoptosis [, ]. It demonstrates high specificity for EGFR, with no significant impact on the enzymatic activity of other protein tyrosine kinases, even at high concentrations [].
Compound Description: ITP-2 is a novel small-molecule activator of Kv11.1 (hERG) channels. Activators of these channels hold potential for treating acquired and congenital long QT syndrome [].
Compound Description: This compound's crystal structure has been analyzed, revealing key structural features like intramolecular hydrogen bonding and aromatic π–π stacking interactions [].
Compound Description: This aspirin derivative has been structurally characterized, revealing a structure based on intermolecular N—H⋯O hydrogen bonds and π–π interactions [].
Compound Description: AMG 487 is a potent and selective orally bioavailable chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist. It exhibits dose- and time-dependent pharmacokinetics in humans after multiple oral doses [].
Compound Description: This compound has been synthesized and characterized using spectroscopic techniques and single-crystal analysis. Biological evaluation revealed significant inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), alpha-amylase, and urease [].
Compound Description: This compound is identified as a vascular endothelial growth factor receptor 2 (VEGFR-2) kinase inhibitor, useful in developing treatments for VEGFR-2-mediated diseases [].
Compound Description: This class of compounds has been investigated for anticancer activity against HeLa cells by inhibiting CheckPointKinase-1 (CHK1). In silico studies suggest that these derivatives possess higher anticancer activity and favorable pharmacokinetic properties compared to Hydroxyurea [].
Compound Description: These compounds were synthesized and evaluated for their antibacterial and antifungal activities. Some derivatives showed promising results against Gram-positive and Gram-negative bacteria and the fungus Candida albicans [].
Compound Description: These compounds exhibit potent, orally active, and selective inhibitory action against vascular endothelial growth factor receptor 2 (VEGFR-2) and platelet-derived growth factor receptor α (PDGFRα) tyrosine kinases. They are considered potential antitumor agents [].
Compound Description: AC220 is a potent, selective, and orally bioavailable inhibitor of FMS-like tyrosine kinase-3 (FLT3) currently in phase II clinical trials for AML []. Its development stemmed from a need for FLT3 inhibitors with improved potency, pharmacokinetics, and tolerability compared to existing agents []. AC220 has shown a desirable safety and pharmacokinetic profile in humans []. Researchers have investigated different solid forms of AC220, including compositions and methods of making them, for potential use in treating various diseases [].
Compound Description: This compound has been synthesized, structurally characterized by X-ray crystallography, and evaluated for biological activity. It exhibits effective inhibition against the proliferation of cancer cell lines [].
Compound Description: The crystal structure of this compound has been analyzed, revealing key structural features such as the dihedral angle between the benzene rings and the network of hydrogen bonds stabilizing the crystal lattice [].
Compound Description: This compound serves as a versatile building block in heterocyclic synthesis. It has been utilized to synthesize various thiazole and pyridine derivatives, including those incorporating chromene and chromenopyridone moieties [].
Compound Description: This group of Biginelli dihydropyrimidines has been synthesized and evaluated for antimicrobial, antifungal, and antimalarial activities [].
Compound Description: This series of compounds has been synthesized and evaluated for cytotoxic activity against different tumor cell lines [].
Compound Description: This compound's crystal structure reveals details about its bond lengths, dihedral angles, and intermolecular interactions, including hydrogen bonding [].
Compound Description: These compounds are naphthalene tetracarboxylic diimide-based air-stable n-type semiconductors. Despite having similar optical and electrochemical properties, they show significant differences in electron mobility and molecular packing. NDI-BOCF3 exhibits better air-stable electron transfer performance and higher electron mobility than NDI-POCF3, attributed to factors like thin-film morphology, crystallinity, and intermolecular orbital overlap [].
Compound Description: This series of compounds has been synthesized and evaluated for their anti-inflammatory activity. Some derivatives demonstrated significant potency in reducing carrageenan-induced rat paw edema. Molecular docking studies suggest these compounds may act as p38 kinase inhibitors [].
Compound Description: This salt exists in two polymorphs: a monoclinic form and a triclinic form. The packing of both forms is characterized by charge-assisted ammonium-N–H···O (carboxylate) hydrogen bonds. The triclinic form exhibits additional intermolecular interactions, resulting in a more stable crystal structure [].
Compound Description: VU6012962 is an orally bioavailable and central nervous system (CNS)-penetrant metabotropic glutamate receptor 7 (mGlu7) negative allosteric modulator (NAM). It exhibits efficacy in preclinical anxiety models [].
Compound Description: This compound has been utilized in copolymerization reactions with styrene and divinylbenzene to create chelating ion-exchange resins [, ].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.